molecular formula C16H15NO B14629748 9-[2-(ethenyloxy)ethyl]-9H-carbazole CAS No. 53807-86-6

9-[2-(ethenyloxy)ethyl]-9H-carbazole

Cat. No.: B14629748
CAS No.: 53807-86-6
M. Wt: 237.30 g/mol
InChI Key: LODMJQSOAGJVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[2-(Ethenyloxy)ethyl]-9H-carbazole is a carbazole derivative characterized by a carbazole core substituted with a 2-(ethenyloxy)ethyl group at the 9-position. The carbazole scaffold is a planar, aromatic heterocycle with a nitrogen atom, conferring electron-rich properties and π-conjugation capabilities. The ethenyloxyethyl substituent introduces a vinyl ether moiety, which enhances electronic delocalization and reactivity, making this compound valuable in organic electronics and polymer chemistry.

Properties

CAS No.

53807-86-6

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

9-(2-ethenoxyethyl)carbazole

InChI

InChI=1S/C16H15NO/c1-2-18-12-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10H,1,11-12H2

InChI Key

LODMJQSOAGJVDS-UHFFFAOYSA-N

Canonical SMILES

C=COCCN1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(ethenyloxy)ethyl]-9H-carbazole typically involves the reaction of carbazole with 2-(ethenyloxy)ethyl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the carbazole attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-[2-(ethenyloxy)ethyl]-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted carbazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction may produce 9-ethylcarbazole.

Scientific Research Applications

Chemistry

In chemistry, 9-[2-(ethenyloxy)ethyl]-9H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.

Biology

In biological research, carbazole derivatives are studied for their potential therapeutic applications. They exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, this compound and its derivatives are investigated for their potential use as pharmaceuticals. Their ability to interact with biological targets makes them promising candidates for drug development.

Industry

In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices

Mechanism of Action

The mechanism of action of 9-[2-(ethenyloxy)ethyl]-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula: C₁₆H₁₅NO.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Carbazole Derivatives

Compound Name Substituent Key Features References
9-[2-(Ethenyloxy)ethyl]-9H-carbazole –O–CH₂–CH₂–O–CH=CH₂ Vinyl ether group enhances conjugation; potential for electropolymerization. N/A
9-(4-Methoxyphenyl)-9H-carbazole –C₆H₄–OCH₃ Methoxy group improves electron donation; orthogonal crystal packing (Pbca space group, a = 16.2645 Å).
9-(2-(2-Methoxyethoxy)ethyl)-9H-carbazole –CH₂–CH₂–O–CH₂–OCH₃ Ethylene glycol chain increases solubility; used in liquid OLEDs.
9-(5-Bromo-2-methoxyphenyl)-9H-carbazole –C₆H₃(Br)(OCH₃) Bromine enhances halogen bonding; methoxy aids in solubility.
9-[2-(Diphenylphosphino)phenyl]-9H-carbazole –C₆H₄–P(Ph)₂ Phosphine group enables catalytic applications; bulky substituents reduce solubility.

Key Observations :

  • Electronic Effects : The ethenyloxyethyl group in the target compound provides a balance between electron donation (via oxygen) and π-conjugation (via vinyl), distinguishing it from purely electron-donating substituents like methoxyphenyl or solubilizing groups like methoxyethoxyethyl .

Unique Advantages of this compound :

  • The vinyl ether group enables electropolymerization , a feature absent in methoxy-substituted analogs. This property is critical for developing conductive polymers in OLEDs or sensors .
  • Compared to halogenated derivatives (e.g., bromophenyl carbazoles), the absence of halogens reduces toxicity and simplifies disposal .

Biological Activity

9-[2-(ethenyloxy)ethyl]-9H-carbazole is a derivative of the carbazole family, known for its diverse biological activities. This article explores its biological activity, including antitumor, antimicrobial, and neuroprotective effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound this compound features a carbazole core with an ethenyloxyethyl substituent. This structural modification is believed to enhance its biological properties compared to other carbazole derivatives.

Antitumor Activity

Research has demonstrated that various carbazole derivatives exhibit significant antitumor activity. For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), was shown to induce apoptosis in melanoma cells through the reactivation of the p53 pathway. This compound selectively inhibited the growth of melanoma cells while sparing normal melanocytes, highlighting the potential of carbazole derivatives in cancer therapy .

Table 1: Antitumor Activity of Carbazole Derivatives

Compound NameCancer TypeMechanism of ActionIC50 Value (µg/mL)
9-Ethyl-9H-carbazole-3-carbaldehydeMelanomaApoptosis via p53 pathwayNot specified
9-(Pyrimidin-2-yl)-9H-carbazoleNon-small cell lung cancerDisruption of mitochondrial homeostasisNot specified

Antimicrobial Activity

Carbazole derivatives have also been extensively studied for their antimicrobial properties. In one study, N-substituted carbazoles exhibited potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL .

Table 2: Antimicrobial Activity of Carbazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
N-(Hydrazinoacetyl)-carbazolesStaphylococcus aureus15.4100
N-substituted carbazolesEscherichia coli18.0100

Neuroprotective Effects

Neuroprotective properties have been attributed to certain carbazole derivatives as well. A study indicated that specific N-substituted carbazoles could protect neuronal cells from glutamate-induced injury, showcasing their potential in treating neurodegenerative diseases .

Table 3: Neuroprotective Activity of Carbazole Derivatives

Compound NameCell LineProtective Concentration (µM)
2-Phenyl-9-(p-tolyl)-9H-carbazoleHT223
N-substituted carbazolesVarious neuronal cells30

Case Studies

  • Melanoma Treatment : ECCA was tested in vivo and demonstrated significant tumor suppression in melanoma models by enhancing apoptosis and reducing proliferation without harming normal tissues .
  • Antimicrobial Efficacy : A series of N-substituted carbazoles were synthesized and evaluated for their antimicrobial activities, showing promising results against both Gram-positive and Gram-negative bacteria .
  • Neuroprotection : Research on neuroprotective effects indicated that certain carbazole derivatives could mitigate neuronal cell injury, potentially leading to new treatments for conditions like Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.